molecular formula C12H24S2Si2 B14213270 Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- CAS No. 562810-41-7

Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl-

Cat. No.: B14213270
CAS No.: 562810-41-7
M. Wt: 288.6 g/mol
InChI Key: FDQPBWWZOVZGDD-UHFFFAOYSA-N
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Description

Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- is a chemical compound that features a unique structure combining silane and dithiin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- typically involves the reaction of 3-ethenyl-3,4-dihydro-1,2-dithiin with trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiin moiety to dithiol.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for constructing complex molecular architectures.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- involves its interaction with various molecular targets and pathways. The dithiin moiety can undergo redox reactions, influencing cellular oxidative stress pathways. The silane groups can interact with biological membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    3-Vinyl-1,2-dithiacyclohex-5-ene: Similar structure but lacks the trimethylsilyl groups.

    1,2-Dithiin, 3,6-diethenyl-3,6-dihydro-: Similar dithiin core but different substituents.

Uniqueness

Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- is unique due to the presence of both silane and dithiin moieties, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and applications in various fields.

Properties

CAS No.

562810-41-7

Molecular Formula

C12H24S2Si2

Molecular Weight

288.6 g/mol

IUPAC Name

(3-ethenyl-3-trimethylsilyl-4H-dithiin-6-yl)-trimethylsilane

InChI

InChI=1S/C12H24S2Si2/c1-8-12(16(5,6)7)10-9-11(13-14-12)15(2,3)4/h8-9H,1,10H2,2-7H3

InChI Key

FDQPBWWZOVZGDD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CCC(SS1)(C=C)[Si](C)(C)C

Origin of Product

United States

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